molecular formula C7H13NO B1504996 Cyclobutanecarboximidic acid ethyl ester CAS No. 82218-95-9

Cyclobutanecarboximidic acid ethyl ester

Cat. No. B1504996
CAS RN: 82218-95-9
M. Wt: 127.18 g/mol
InChI Key: GPOCNXYOILUIDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters like Cyclobutanecarboximidic acid ethyl ester often involves the reaction between carboxylic acids and alcohols, a process known as esterification . This reaction is typically catalyzed by a strong acid. The transesterification of β-keto esters, a class of compounds to which Cyclobutanecarboximidic acid ethyl ester may belong, has been studied extensively . This process involves the exchange of the alkoxy group of an ester by another group, and it’s a useful transformation in organic synthesis .


Chemical Reactions Analysis

Esters, including potentially Cyclobutanecarboximidic acid ethyl ester, undergo a variety of reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In this reaction, the ester is split with water, producing a carboxylic acid and an alcohol .

Safety and Hazards

While specific safety data for Cyclobutanecarboximidic acid ethyl ester is not available, general safety measures for handling esters should be followed. This includes avoiding contact with skin and eyes, using the compound in a well-ventilated area, and wearing appropriate protective clothing .

properties

IUPAC Name

ethyl cyclobutanecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCNXYOILUIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700303
Record name Ethyl cyclobutanecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82218-95-9
Record name Ethyl cyclobutanecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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